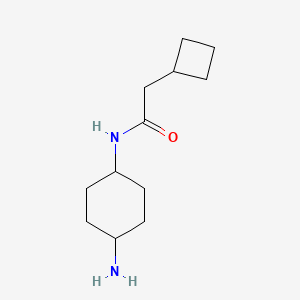
(2S)-N-(2-amino-1-cyclohexylethyl)-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-(2-amino-1-cyclohexylethyl)-5-oxopyrrolidine-2-carboxamide, commonly known as PACAP-27, is a neuropeptide that belongs to the secretin/glucagon family of peptides. It was first isolated from ovine hypothalamus in 1989 and has since been studied extensively for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
PACAP-27 exerts its biological effects by binding to three different G protein-coupled receptors, namely PAC1, VPAC1, and VPAC2. The PAC1 receptor is mainly expressed in the nervous system and mediates the neuroprotective effects of PACAP-27. The VPAC1 and VPAC2 receptors are expressed in various tissues and mediate the cardiovascular and anticancer effects of PACAP-27.
Biochemical and Physiological Effects:
PACAP-27 has been shown to exert a wide range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, neuroprotection, and cardioprotection. PACAP-27 also regulates the secretion of various hormones, including insulin, glucagon, and growth hormone.
Advantages and Limitations for Lab Experiments
One of the major advantages of using PACAP-27 in lab experiments is its high stability and solubility, which makes it easy to handle and store. PACAP-27 is also highly specific in its biological effects, which makes it an ideal tool for studying the function of PAC1, VPAC1, and VPAC2 receptors. However, one of the major limitations of using PACAP-27 in lab experiments is its high cost, which may limit its widespread use.
Future Directions
There are several future directions for the study of PACAP-27. One of the major areas of research is the development of PACAP-27 analogs with improved stability, potency, and specificity. Another area of research is the identification of novel biological targets of PACAP-27, which may lead to the discovery of new therapeutic applications. Finally, the development of new drug delivery systems for PACAP-27 may improve its efficacy and reduce its cost, making it more accessible for clinical use.
Conclusion:
In conclusion, PACAP-27 is a neuropeptide with a wide range of potential therapeutic applications in various fields of medicine. Its high stability and solubility, as well as its specificity in its biological effects, make it an ideal tool for studying the function of PAC1, VPAC1, and VPAC2 receptors. Further research is needed to fully understand the potential of PACAP-27 and to develop new therapeutic applications.
Synthesis Methods
PACAP-27 is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves the coupling of protected amino acids in a stepwise manner to form the peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
PACAP-27 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroprotection, cardiovascular disease, and cancer. In neuroprotection, PACAP-27 has been shown to protect neurons from oxidative stress-induced damage, reduce inflammation, and promote cell survival. In cardiovascular disease, PACAP-27 has been shown to improve cardiac function, reduce myocardial infarction size, and increase angiogenesis. In cancer, PACAP-27 has been shown to inhibit tumor growth, induce apoptosis, and enhance the efficacy of chemotherapy.
Properties
IUPAC Name |
(2S)-N-(2-amino-1-cyclohexylethyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c14-8-11(9-4-2-1-3-5-9)16-13(18)10-6-7-12(17)15-10/h9-11H,1-8,14H2,(H,15,17)(H,16,18)/t10-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKIVWVYCKXZLI-VUWPPUDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(CN)NC(=O)[C@@H]2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B6629613.png)
![(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629620.png)

![N-[(1R,2R)-2-aminocyclohexyl]-5-bromo-2-methylbenzamide](/img/structure/B6629627.png)
![N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629631.png)

![N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629642.png)



![3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B6629706.png)
![(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6629707.png)


